(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate
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Overview
Description
®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C11H15N3O3 It is known for its unique structure, which includes a hydrazinyl group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-hydrazinyl-1-oxopropan-2-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form hydrazides or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines.
Scientific Research Applications
®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the ®-configuration.
tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate: Similar structure with a tert-butyl group instead of a benzyl group.
Uniqueness
®-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate is unique due to its ®-configuration, which can impart specific stereochemical properties that influence its reactivity and interactions with biological targets. This stereochemistry can enhance its selectivity and potency in various applications.
Properties
IUPAC Name |
benzyl N-(1-hydrazinyl-1-oxopropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORTSCBVGBQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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